molecular formula C15H9Cl2F3N2 B2542191 1-[(2,6-Dichlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole CAS No. 478030-51-2

1-[(2,6-Dichlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole

Cat. No.: B2542191
CAS No.: 478030-51-2
M. Wt: 345.15
InChI Key: CGKMQVXUOXIDHS-UHFFFAOYSA-N
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Description

1-[(2,6-Dichlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole is a synthetic compound belonging to the benzimidazole class of heterocyclic aromatic organic compounds Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2F3N2/c16-10-4-3-5-11(17)9(10)8-22-13-7-2-1-6-12(13)21-14(22)15(18,19)20/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKMQVXUOXIDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC=C3Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2,6-Dichlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dichlorobenzyl chloride and 2-(trifluoromethyl)benzimidazole.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

    Cyclization: The intermediate product undergoes cyclization to form the benzimidazole ring structure. This step may require the use of a catalyst, such as palladium or nickel, to promote the cyclization process.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs.

Chemical Reactions Analysis

1-[(2,6-Dichlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenyl or trifluoromethyl groups are replaced by other substituents. Common reagents for these reactions include alkyl halides and amines.

    Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2,6-Dichlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Biological Research: Researchers investigate the compound’s effects on cellular processes and its potential as a tool for studying molecular mechanisms in biology.

    Industrial Applications: The compound is used in the development of new materials and catalysts for chemical reactions. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(2,6-Dichlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole involves its interaction with specific molecular targets in cells. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(2,6-Dichlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole can be compared with other benzimidazole derivatives, such as:

    2-(Trifluoromethyl)benzimidazole: Lacks the dichlorophenyl group, which may result in different biological activities and chemical properties.

    1-[(2,6-Dichlorophenyl)methyl]benzimidazole: Lacks the trifluoromethyl group, which may affect its reactivity and stability.

    2-(Chloromethyl)benzimidazole: Contains a chloromethyl group instead of the dichlorophenyl and trifluoromethyl groups, leading to different applications and reactivity.

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